molecular formula C26H25NO3 B2817905 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide CAS No. 2034441-31-9

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide

Cat. No.: B2817905
CAS No.: 2034441-31-9
M. Wt: 399.49
InChI Key: OEBACWBIYHXWTP-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide is a complex organic compound that features a benzofuran ring, a hydroxypropyl group, and a diphenylpropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide typically involves multiple steps, starting with the formation of the benzofuran ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, and the diphenylpropanamide moiety is often added through an amide coupling reaction using reagents like carbodiimides .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs high-yielding and scalable methods such as microwave-assisted synthesis and photochemical reactions . These methods are advantageous due to their efficiency and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide involves its interaction with various molecular targets. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the diphenylpropanamide moiety can interact with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide is unique due to its combination of a benzofuran ring, hydroxypropyl group, and diphenylpropanamide moiety.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO3/c1-26(29,24-16-21-14-8-9-15-23(21)30-24)18-27-25(28)17-22(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-16,22,29H,17-18H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBACWBIYHXWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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